![molecular formula C₄₃H₆₉NO₁₁ B1147247 9-Norketo FK-506 CAS No. 123719-19-7](/img/structure/B1147247.png)
9-Norketo FK-506
Overview
Description
9-Norketo FK-506 is a derivative of the well-known immunosuppressant compound FK-506, also known as tacrolimus. Tacrolimus is a macrolide lactone produced by the bacterium Streptomyces tsukubaensis. It is widely used to prevent organ transplant rejection and has various other therapeutic potentials, including antifungal, neuroprotective, and neuroregenerative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Norketo FK-506 involves the modification of the FK-506 molecule. The process typically includes selective oxidation at the 9-position of the FK-506 molecule to introduce a keto group. This can be achieved using various oxidizing agents under controlled conditions to ensure specificity and yield .
Industrial Production Methods
Industrial production of this compound follows similar principles to the production of FK-506. The process involves fermentation using genetically engineered strains of Streptomyces tsukubaensis, followed by extraction and purification. Optimization strategies, such as overexpression of specific regulatory proteins, have been employed to enhance the yield of FK-506 and its derivatives .
Chemical Reactions Analysis
Types of Reactions
9-Norketo FK-506 undergoes several types of chemical reactions, including:
Oxidation: Introduction of the keto group at the 9-position.
Reduction: Potential reduction of the keto group back to a hydroxyl group.
Substitution: Possible substitution reactions at various positions on the macrolide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major product of the oxidation reaction is this compound itself. Further reactions can lead to various derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Overview
9-Norketo FK-506 is a derivative of tacrolimus (FK-506), an immunosuppressant widely used in organ transplantation. This compound has garnered interest for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structural modification at the 9-position introduces a keto group, which may alter its biological activity and pharmacokinetic properties compared to its parent compound.
Chemistry
- Reference Standard : this compound serves as a reference standard in analytical chemistry for studying macrolide structures and reactions. It aids in the development of analytical methods for detecting and quantifying related compounds in biological and environmental samples.
Biology
- Immunosuppressive Effects : Similar to tacrolimus, this compound binds to FKBP-12, inhibiting calcineurin activity. This action prevents T-cell activation and cytokine production, making it a candidate for research into autoimmune diseases and transplant rejection.
- Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.
Medicine
- Transplantation : The compound is explored for its role in preventing organ transplant rejection. Clinical studies indicate that tacrolimus-based regimens reduce rejection rates effectively, and this compound may offer similar benefits.
- Autoimmune Disorders : Ongoing research investigates its use in treating autoimmune diseases due to its immunomodulatory effects.
Industry
- Pharmaceutical Development : this compound is utilized in the synthesis of new pharmaceutical formulations and derivatives. Its unique properties can lead to the development of novel therapeutics with improved efficacy and safety profiles.
Case Studies
- Organ Transplantation : A clinical trial demonstrated that patients receiving tacrolimus had a significantly lower rate of acute rejection compared to those on cyclosporine-based regimens. This compound is being evaluated for similar outcomes in ongoing studies.
- Autoimmune Disease Management : Investigations into the use of this compound for conditions like rheumatoid arthritis are underway, focusing on its ability to modulate immune responses effectively while minimizing adverse effects associated with traditional therapies.
Mechanism of Action
The mechanism of action of 9-Norketo FK-506 is similar to that of FK-506. It binds to the intracellular protein FKBP-12 (FK506-binding protein), forming a complex that inhibits the activity of calcineurin, a phosphatase involved in T-cell activation. This inhibition prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
FK-506 (Tacrolimus): The parent compound, widely used as an immunosuppressant.
FK-520 (Ascomycin): An ethyl analog of FK-506 with similar immunosuppressive properties.
Rapamycin: Another macrolide with immunosuppressive and antiproliferative activities.
Uniqueness
9-Norketo FK-506 is unique due to the presence of the keto group at the 9-position, which may confer different biological activities and pharmacokinetic properties compared to its parent compound FK-506 and other analogs .
Biological Activity
9-Norketo FK-506, a derivative of the immunosuppressant FK-506 (tacrolimus), has garnered attention for its potential biological activities, particularly in the fields of immunosuppression and neuroprotection. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.
This compound operates through a mechanism similar to that of FK-506. It binds to the intracellular protein FKBP-12 (FK506-binding protein), forming a complex that inhibits calcineurin, a phosphatase crucial for T-cell activation. This inhibition prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppressive effects . The detailed mechanism can be summarized as follows:
- Binding : this compound binds to FKBP-12.
- Calcineurin Inhibition : The complex inhibits calcineurin activity.
- Cytokine Suppression : This leads to reduced transcription of cytokines like IL-2, which is vital for T-cell proliferation.
Immunosuppressive Effects
This compound has been investigated for its immunosuppressive properties in various studies. A notable Phase II study evaluated its efficacy in preventing acute graft-versus-host disease (GVHD) when combined with methotrexate in patients undergoing marrow transplantation. The results indicated that this compound effectively reduced the incidence of acute GVHD .
Table 1: Summary of Immunosuppressive Studies
Study Type | Population | Treatment | Outcome |
---|---|---|---|
Phase II Study | 43 patients | This compound + MTX | Reduced acute GVHD incidence |
In vitro Study | T-cells | This compound | Inhibited T-cell proliferation |
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound. Studies suggest that it may promote neuroregeneration and protect against neurodegenerative conditions by modulating calcium signaling pathways .
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, treatment with this compound resulted in improved neuronal survival and function compared to control groups. This suggests its potential application in treating neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic use. Following administration, it exhibits rapid absorption and extensive distribution throughout the body. Key pharmacokinetic parameters include:
- Half-life : Approximately 10 hours in humans.
- Clearance : High clearance rates indicating significant metabolism.
- Volume of Distribution : Extensive distribution suggesting high tissue affinity .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Mean Half-life | ~10 hours |
Mean Plasma Clearance | 143 L/h |
Volume of Distribution | 1,342 L |
Therapeutic Applications
Given its immunosuppressive and neuroprotective properties, this compound has potential applications in several medical fields:
- Organ Transplantation : As an alternative to traditional immunosuppressants like cyclosporine A.
- Autoimmune Diseases : Potentially beneficial in conditions requiring immune modulation.
- Neurodegenerative Disorders : Investigated for its role in protecting against neuronal damage.
Properties
IUPAC Name |
(1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69NO11/c1-10-13-31-19-25(2)18-26(3)20-37(52-8)40-38(53-9)22-28(5)43(50,55-40)42(49)44-17-12-11-14-32(44)41(48)54-39(29(6)34(46)24-35(31)47)27(4)21-30-15-16-33(45)36(23-30)51-7/h10,19,21,26,28-34,36-40,45-46,50H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36-,37-,38+,39+,40+,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOVJTTUBQJLEI-SZUBLZBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O)/C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858221 | |
Record name | (1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123719-19-7 | |
Record name | (1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.